1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group, two methyl groups, and a sulfonamide group
Scientific Research Applications
1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Future Directions
The future directions for “1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide” and similar compounds could involve further exploration of their pharmacological effects and potential applications in drug design . The development of new synthetic methodologies and the expansion of their application are also areas of interest .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known to undergo a series of reactions, including cyclocondensation and oxidative coupling . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s important to note that pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 17521 , which could potentially influence its bioavailability.
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the compound is stored in a refrigerator , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-3,5-dimethylpyrazole with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethylpyrazole: Lacks the sulfonamide group, making it less versatile in certain reactions.
N-methyl-N-phenyl-1H-pyrazole-4-sulfonamide: Contains a phenyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness
1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and sulfonamide groups enhances its versatility in various applications .
Properties
IUPAC Name |
1-ethyl-N,N-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-10-6-7(5-8-10)13(11,12)9(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLFBASRYLLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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